molecular formula C15H16N4O3 B2925358 N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034319-79-2

N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2925358
CAS No.: 2034319-79-2
M. Wt: 300.318
InChI Key: IEEQAOPVOBVGNV-UHFFFAOYSA-N
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Description

N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound featuring a pyrrolidinyl ring, an oxadiazolyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the formation of the pyrrolidinyl ring, followed by the introduction of the oxadiazolyl group, and finally the attachment of the benzamide moiety. Common synthetic routes include cyclization reactions, nucleophilic substitution, and condensation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a tool for studying biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antibacterial, or anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • N-(1,3,4-oxadiazol-2-yl)benzamides

  • Trifluoromethylsulfonyl-containing benzamides

  • Pentafluorosulfanyl-containing benzamides

Uniqueness: N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.

Properties

IUPAC Name

N-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-13(8-16-15(21)11-4-2-1-3-5-11)19-7-6-12(9-19)14-17-10-22-18-14/h1-5,10,12H,6-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEQAOPVOBVGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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